Cas no 1019024-50-0 (3-(4-ethoxyphenyl)-3-oxopropanal)

3-(4-Ethoxyphenyl)-3-oxopropanal is a versatile intermediate in organic synthesis, characterized by its β-keto aldehyde functional group. This compound is particularly valuable for its reactivity in condensation and cyclization reactions, making it useful in the synthesis of heterocyclic compounds and fine chemicals. The ethoxy substituent enhances its solubility in organic solvents, facilitating its use in various reaction conditions. Its structural features allow for selective modifications, enabling applications in pharmaceuticals, agrochemicals, and specialty materials. The compound’s stability under controlled conditions ensures consistent performance in synthetic workflows. Its well-defined reactivity profile makes it a reliable choice for researchers developing complex molecular architectures.
3-(4-ethoxyphenyl)-3-oxopropanal structure
1019024-50-0 structure
商品名:3-(4-ethoxyphenyl)-3-oxopropanal
CAS番号:1019024-50-0
MF:C11H12O3
メガワット:192.211183547974
CID:6606399
PubChem ID:43114721

3-(4-ethoxyphenyl)-3-oxopropanal 化学的及び物理的性質

名前と識別子

    • 3-(4-ethoxyphenyl)-3-oxopropanal
    • Benzenepropanal, 4-ethoxy-β-oxo-
    • SCHEMBL2555867
    • EN300-1125794
    • CS-0350271
    • 1019024-50-0
    • p-ethoxybenzoylacetaldehyde
    • インチ: 1S/C11H12O3/c1-2-14-10-5-3-9(4-6-10)11(13)7-8-12/h3-6,8H,2,7H2,1H3
    • InChIKey: ADXTWFXETPIXEX-UHFFFAOYSA-N
    • ほほえんだ: C1(C(=O)CC=O)=CC=C(OCC)C=C1

計算された属性

  • せいみつぶんしりょう: 192.078644241g/mol
  • どういたいしつりょう: 192.078644241g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 193
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 43.4Ų

じっけんとくせい

  • 密度みつど: 1.096±0.06 g/cm3(Predicted)
  • ふってん: 340.4±22.0 °C(Predicted)
  • 酸性度係数(pKa): 5.44±0.23(Predicted)

3-(4-ethoxyphenyl)-3-oxopropanal 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1125794-5.0g
3-(4-ethoxyphenyl)-3-oxopropanal
1019024-50-0
5g
$2110.0 2023-06-09
Enamine
EN300-1125794-0.1g
3-(4-ethoxyphenyl)-3-oxopropanal
1019024-50-0 95%
0.1g
$364.0 2023-10-26
Enamine
EN300-1125794-10g
3-(4-ethoxyphenyl)-3-oxopropanal
1019024-50-0 95%
10g
$1778.0 2023-10-26
Enamine
EN300-1125794-1g
3-(4-ethoxyphenyl)-3-oxopropanal
1019024-50-0 95%
1g
$414.0 2023-10-26
Enamine
EN300-1125794-5g
3-(4-ethoxyphenyl)-3-oxopropanal
1019024-50-0 95%
5g
$1199.0 2023-10-26
Enamine
EN300-1125794-10.0g
3-(4-ethoxyphenyl)-3-oxopropanal
1019024-50-0
10g
$3131.0 2023-06-09
Enamine
EN300-1125794-0.25g
3-(4-ethoxyphenyl)-3-oxopropanal
1019024-50-0 95%
0.25g
$381.0 2023-10-26
Enamine
EN300-1125794-0.5g
3-(4-ethoxyphenyl)-3-oxopropanal
1019024-50-0 95%
0.5g
$397.0 2023-10-26
Enamine
EN300-1125794-1.0g
3-(4-ethoxyphenyl)-3-oxopropanal
1019024-50-0
1g
$728.0 2023-06-09
Enamine
EN300-1125794-2.5g
3-(4-ethoxyphenyl)-3-oxopropanal
1019024-50-0 95%
2.5g
$810.0 2023-10-26

3-(4-ethoxyphenyl)-3-oxopropanal 関連文献

3-(4-ethoxyphenyl)-3-oxopropanalに関する追加情報

Professional Introduction to 3-(4-ethoxyphenyl)-3-oxopropanal (CAS No. 1019024-50-0)

3-(4-ethoxyphenyl)-3-oxopropanal, identified by the chemical compound code CAS No. 1019024-50-0, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a unique structural motif comprising an aldehyde group attached to an ethylidene bridge with an ethoxy-substituted phenyl ring, presents a versatile platform for further functionalization and derivatization. Its molecular architecture not only makes it a subject of interest for synthetic chemists but also opens up possibilities for exploring its pharmacological potential.

The structure of 3-(4-ethoxyphenyl)-3-oxopropanal is characterized by its aromatic ring system, which is a common feature in many bioactive molecules. The presence of the ethoxy group at the para position relative to the aldehyde functionality introduces a degree of lipophilicity while also allowing for hydrogen bonding interactions, which are critical in drug-receptor binding. This balance between hydrophobic and hydrophilic properties makes the compound an attractive candidate for designing molecules with enhanced solubility and bioavailability.

In recent years, there has been a surge in research focusing on the development of novel pharmaceutical intermediates that can serve as building blocks for more complex drug candidates. 3-(4-ethoxyphenyl)-3-oxopropanal fits into this category, as its reactive aldehyde group can undergo various transformations such as condensation reactions, oxidation, or reduction, depending on the synthetic goals. These reactions can lead to the formation of more intricate scaffolds that may exhibit desirable biological activities.

One of the most compelling aspects of this compound is its potential application in the synthesis of bioactive molecules. The aromatic ring system, particularly when coupled with functional groups like aldehydes, is known to interact favorably with biological targets such as enzymes and receptors. For instance, derivatives of this compound have been explored in the context of developing antimicrobial agents and anti-inflammatory drugs. The ethoxyphenyl moiety, in particular, has been shown to modulate enzyme activity by influencing substrate binding affinity and kinetics.

Recent studies have highlighted the importance of structure-activity relationships (SAR) in drug design, and compounds like 3-(4-ethoxyphenyl)-3-oxopropanal provide valuable insights into how subtle modifications can significantly alter biological outcomes. Researchers have been employing computational methods alongside experimental approaches to predict and validate the pharmacological properties of such molecules. The use of advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), has further facilitated the characterization of these compounds and their derivatives.

The synthetic pathways for preparing 3-(4-ethoxyphenyl)-3-oxopropanal are also of great interest to synthetic chemists. Traditional methods often involve multi-step sequences starting from readily available precursors like 4-methoxybenzaldehyde or 4-vinylanisole. However, there is ongoing effort to develop more efficient and sustainable synthetic routes that minimize waste and reduce reaction times. Catalytic processes, particularly those involving transition metals like palladium or copper, have been explored as means to streamline these syntheses while maintaining high yields and purity.

In addition to its synthetic utility, 3-(4-ethoxyphenyl)-3-oxopropanal has been investigated for its potential role in material science applications. The presence of both aromatic and aldehyde functionalities allows for interactions with various polymers and surfaces, making it a candidate for developing novel coatings or adhesives with enhanced chemical resistance or biocompatibility.

The pharmacokinetic profile of this compound is another area that warrants detailed investigation. Understanding how it is metabolized in vivo and whether it undergoes any significant chemical transformations upon exposure to biological fluids is crucial for assessing its therapeutic potential. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with MS have enabled researchers to monitor these processes accurately.

As research continues to evolve, so does our understanding of how compounds like 3-(4-ethoxyphenyl)-3-oxopropanal can be harnessed for beneficial purposes. Collaborative efforts between academic institutions and pharmaceutical companies are likely to yield novel derivatives with improved efficacy and reduced side effects. The integration of machine learning algorithms into drug discovery pipelines may also accelerate the identification of promising candidates derived from this scaffold.

In conclusion,3-(4-ethoxyphenyl)-3-oxopropanal (CAS No. 1019024-50-0) represents a fascinating molecule with diverse applications spanning pharmaceuticals, materials science, and synthetic chemistry. Its unique structural features offer opportunities for innovation at multiple levels—from developing new drugs to creating advanced materials with tailored properties.

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